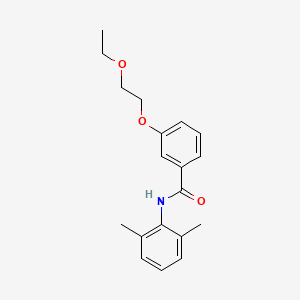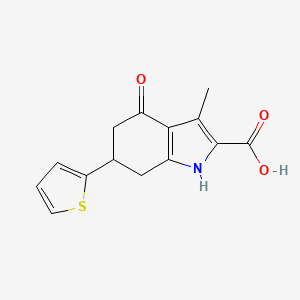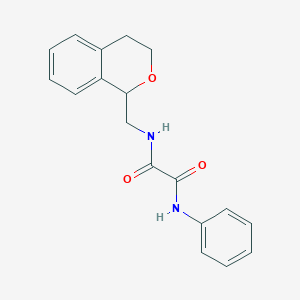
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol
Descripción general
Descripción
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol, also known as LY294002, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors such as Akt and mTOR, which are involved in cell survival, growth, and proliferation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in various cancer cell lines. It also inhibits angiogenesis and metastasis in cancer models. In addition, 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is a valuable tool for investigating the role of PI3Ks in various cellular processes. Its broad specificity allows for the inhibition of all class I PI3K isoforms, making it a useful tool for studying the PI3K signaling pathway. However, it is important to note that 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has limitations in terms of its specificity and potency. It has been shown to inhibit other kinases besides PI3Ks, such as mTOR and DNA-PK. Therefore, caution should be taken when interpreting data obtained using 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol.
Direcciones Futuras
There are many future directions for the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in scientific research. One area of interest is the development of more specific and potent PI3K inhibitors. Another area of interest is the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in combination with other drugs to enhance its efficacy. Additionally, the use of 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol in animal models of disease could provide valuable insights into the role of PI3Ks in disease pathogenesis. Overall, 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is a valuable tool for investigating the PI3K signaling pathway and has many potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol is mainly used as a research tool to study the PI3K signaling pathway. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for investigating the role of PI3Ks in various cellular processes. 3-(4-chlorophenyl)-1-(4-morpholinyl)-3-heptanol has also been used to study the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2.ClH/c1-2-3-8-17(20,15-4-6-16(18)7-5-15)9-10-19-11-13-21-14-12-19;/h4-7,20H,2-3,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWAVVBDYZONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCN1CCOCC1)(C2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(3,4-dimethoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4233317.png)
![methyl 3-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4233329.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233332.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide](/img/structure/B4233342.png)
![N-allyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4233352.png)

![N-ethyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B4233361.png)
![1-amino-4',4',6',8',9'-pentamethyl-2'-oxo-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4233364.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)
amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4233377.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4233397.png)